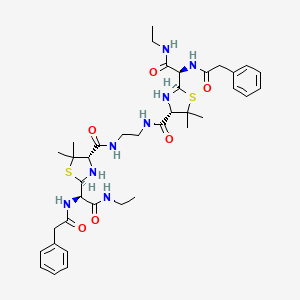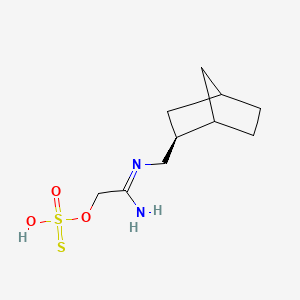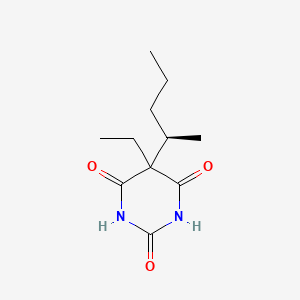
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of four chlorine atoms and a phenyl group attached to the triazine ring.
Vorbereitungsmethoden
The synthesis of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms by primary amines. One common method involves refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to achieve high yields.
Analyse Chemischer Reaktionen
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding amines and other by-products.
Wissenschaftliche Forschungsanwendungen
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound is used as a standard for quantitative analysis by nuclear magnetic resonance and as a fungicide.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds are synthesized through similar substitution reactions and have various applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34850-87-8 |
|---|---|
Molekularformel |
C9H5Cl4N5 |
Molekulargewicht |
325.0 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H5Cl4N5/c10-17(11)8-14-7(6-4-2-1-3-5-6)15-9(16-8)18(12)13/h1-5H |
InChI-Schlüssel |
BSRWAEKQHBFSBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N(Cl)Cl)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


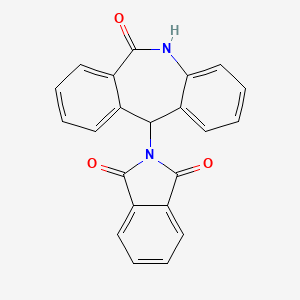
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
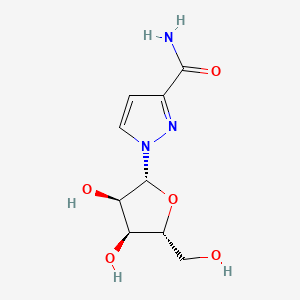
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
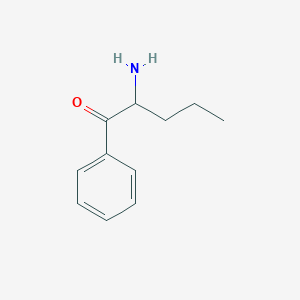
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
